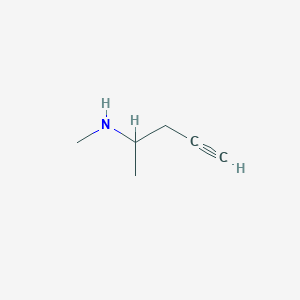

Methyl(pent-4-yn-2-yl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

N-methylpent-4-yn-2-amine |

InChI |

InChI=1S/C6H11N/c1-4-5-6(2)7-3/h1,6-7H,5H2,2-3H3 |

InChI Key |

URJXDWOPIDOYLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)NC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Methyl Pent 4 Yn 2 Yl Amine

Established and Novel Synthetic Routes to Methyl(pent-4-yn-2-yl)amine

The synthesis of alkynyl amines such as this compound can be accomplished through several strategic pathways. These methods range from classical reactions involving carbonyl compounds to more modern stereoselective techniques.

The synthesis of this compound can be achieved through a sequence initiated by the nucleophilic addition of an amine to a carbonyl compound. libretexts.org This general strategy involves the reaction of an aldehyde or ketone with a primary amine to form an imine, which can then be further functionalized. libretexts.org

The core of this method is the formation of a C=N bond through a nucleophilic addition-elimination pathway. libretexts.org The process begins with the attack of the primary amine on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine eliminates water and forms an iminium ion, which is then deprotonated to yield the stable imine. libretexts.orglibretexts.org

Mechanism of Imine Formation

| Step | Description |

|---|---|

| 1. Nucleophilic Addition | The primary amine (methylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone (pent-4-yn-2-one) to form a tetrahedral carbinolamine intermediate. libretexts.org |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral amino alcohol (carbinolamine). libretexts.org |

| 3. Protonation of Hydroxyl Group | The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (H₂O). libretexts.org |

| 4. Elimination of Water | The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion. libretexts.org |

| 5. Deprotonation | A base removes a proton from the nitrogen atom, neutralizing the charge and yielding the final imine product. libretexts.org |

Reductive amination is a highly efficient and widely used method for synthesizing amines from carbonyl compounds. pressbooks.pub This one-pot procedure involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. pressbooks.pubmasterorganicchemistry.com For the synthesis of this compound, the precursor would be pent-4-yn-2-one, which reacts with methylamine (B109427) to form an imine in situ. This imine is then immediately reduced to the target secondary amine. masterorganicchemistry.com

A key advantage of reductive amination is that it avoids the problem of over-alkylation, which can be an issue in the direct alkylation of amines. masterorganicchemistry.com The reaction's rate and success are often pH-dependent. libretexts.org The selection of the reducing agent is critical; it must be capable of reducing the iminium ion but not the initial ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose due to their selectivity for the protonated imine over the carbonyl group. masterorganicchemistry.com

Common Reducing Agents for Reductive Amination

The carbon atom bearing the amine group in this compound is a stereocenter. Consequently, the development of synthetic methods to control the stereochemistry at this center is of significant interest, enabling access to enantiomerically pure forms of the amine.

Enantioselective catalysis provides a powerful strategy for the asymmetric synthesis of chiral amines. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of synthesizing this compound, this could involve an asymmetric reductive amination of pent-4-yn-2-one.

Transition-metal catalysts, particularly those based on palladium, iridium, or rhodium, paired with chiral ligands, have been successfully employed in asymmetric hydroamination and related reactions. acs.orgacs.org For instance, palladium catalysts combined with chiral BINAP ligands have shown good yields and enantioselectivities in the synthesis of chiral amines. acs.org Organocatalysis, using small chiral organic molecules like imidazolidinones or proline derivatives, has also emerged as a potent tool for enantioselective transformations, including the synthesis of chiral β-amino esters via Mannich reactions, which share mechanistic features with amine synthesis. nih.govcaltech.edu These catalysts work by forming chiral intermediates, such as a chiral iminium ion, which then reacts selectively from one face to produce the desired enantiomer. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and reliable strategy for asymmetric synthesis. wikipedia.org

Well-known chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgharvard.edu In a typical sequence for synthesizing a chiral amine, the chiral auxiliary is first acylated and then the resulting amide is alkylated. harvard.edu For the synthesis of this compound, one could envision attaching a chiral auxiliary like pseudoephenamine to a suitable carboxylic acid. harvard.edu Deprotonation of the resulting amide with a strong base like lithium diisopropylamide (LDA) forms a chiral enolate, which can then be alkylated. wikipedia.org The auxiliary creates a sterically hindered environment, forcing the electrophile to approach from the less hindered face, thereby controlling the stereochemistry. Finally, cleavage of the auxiliary would release the chiral amine. This method offers high diastereoselectivity and provides access to either enantiomer by choosing the appropriate form of the chiral auxiliary. wikipedia.orgharvard.edu

An alternative synthetic route involves the nucleophilic substitution of a tosyl-protected alcohol. Alcohols are generally poor leaving groups, but they can be converted into excellent leaving groups by derivatization as tosylates (p-toluenesulfonates). masterorganicchemistry.com

The synthesis would begin with the corresponding alcohol, pent-4-yn-2-ol. This alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form pent-4-yn-2-yl 4-methylbenzenesulfonate (B104242). masterorganicchemistry.com This reaction proceeds without altering the stereochemistry at the carbon atom. masterorganicchemistry.com The resulting tosylate is a highly effective substrate for Sₙ2 reactions.

Subsequent reaction of the tosylate with methylamine leads to the displacement of the tosylate group and the formation of the desired this compound. This amination reaction is often performed in a polar solvent like DMF. nih.gov This method is particularly useful if the chiral alcohol precursor is readily available, as the Sₙ2 reaction proceeds with inversion of configuration, allowing for predictable stereochemical outcomes.

Reaction Scheme: Amination of Tosyl-Protected Alcohol

Step 1: Tosylation: Pent-4-yn-2-ol + TsCl → Pent-4-yn-2-yl 4-methylbenzenesulfonate + Pyridinium hydrochloride masterorganicchemistry.com

Step 2: Amination: Pent-4-yn-2-yl 4-methylbenzenesulfonate + CH₃NH₂ → this compound + Toluenesulfonate salt nih.govcnr.it

Table of Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Compound |

| Pent-4-yn-2-one | Carbonyl Precursor |

| Methylamine | Amine Source |

| Pent-4-yn-2-ol | Alcohol Precursor |

| p-Toluenesulfonyl chloride (TsCl) | Reagent for Tosylation |

| Pent-4-yn-2-yl 4-methylbenzenesulfonate | Tosylated Intermediate |

| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent |

| Pseudoephedrine / Pseudoephenamine | Chiral Auxiliary |

| Evans Oxazolidinones | Chiral Auxiliary |

| Lithium Diisopropylamide (LDA) | Strong Base |

Stereoselective Synthesis of Chiral this compound Enantiomers

Exploration of Catalytic Systems in this compound Synthesis

The synthesis of chiral amines, particularly those containing reactive functional groups like a terminal alkyne, necessitates the use of highly selective and efficient catalytic systems. The construction of this compound can be approached through several catalytic routes, including palladium-catalyzed amination, metal-catalyzed alkylation, and the use of organometallic reagents for precursor synthesis.

Palladium-Catalyzed Amine Introduction

Palladium catalysis stands as a cornerstone in the formation of carbon-nitrogen bonds, offering versatile pathways to aliphatic amines. acs.org For the synthesis of this compound, palladium-catalyzed methods such as hydroamination or coupling reactions are highly relevant. One potential strategy involves the intramolecular hydroamination of an appropriate amino-alkene precursor, which can be catalyzed by palladium complexes. acs.org

Another powerful approach is the palladium-catalyzed coupling of a pent-4-yn-2-yl precursor with methylamine. For instance, a derivative like pent-4-yn-2-ol could be converted into a suitable electrophile (e.g., a halide or triflate) and subsequently coupled with methylamine in the presence of a palladium catalyst. The choice of ligand is crucial in these reactions to control selectivity and efficiency. acs.orgacs.org

Palladium iodide (PdI₂) has shown efficacy in related syntheses. For example, PdI₂/KI systems have been used for the oxidative carbonylation of substrates bearing both amine and alkyne functionalities, leading to complex heterocyclic structures. mdx.ac.uk This highlights the potential of palladium iodide to activate alkyne moieties, which could be harnessed for direct amination reactions under specific conditions. A plausible route involves the reaction of pent-4-yn-2-one with methylamine via reductive amination, followed by a palladium/copper-catalyzed cross-coupling to introduce the terminal alkyne, a method proven effective for related propargylamines. researchgate.net

Metal-Catalyzed Alkylation in Amine Synthesis

Metal-catalyzed N-alkylation represents a direct and atom-economical route to secondary amines. This can be achieved by reacting a primary amine (methylamine) with an alkylating agent derived from a pent-4-yn-1-ol precursor. Transition metals, including nickel and cobalt, have been employed in enantioconvergent alkylation reactions, which are particularly valuable when dealing with chiral centers, such as the C2 position in the pent-4-yn-2-yl moiety. acs.org

For example, a nickel-catalyzed Negishi cross-coupling reaction could be employed, reacting a racemic α-halo ester precursor with an organozinc reagent in the presence of a chiral bis(oxazoline) ligand to establish the desired stereochemistry. acs.org Similarly, cobalt-catalyzed systems have demonstrated success in the arylation of α-bromo esters, suggesting their potential applicability in alkylation reactions to form the C-N bond in this compound. acs.org

The alkylation of purine (B94841) derivatives with pent-4-yn-1-yl 4-methylbenzenesulfonate demonstrates the utility of this alkyne-containing fragment as a potent alkylating agent, a strategy that can be adapted for the N-alkylation of methylamine. nih.gov Nickel catalysis has also been successfully applied to the amination of α-aryl methyl ethers, providing a modern approach to the synthesis of α-aryl amines that could be conceptually extended to alkyne-containing substrates. scholaris.ca

Indium-Promoted Organometallic Reactions in Aqueous Media for Related Precursors

Indium has emerged as a unique metal for promoting organometallic reactions, particularly in aqueous media, offering a greener alternative to traditional organic solvents. Indium-mediated reactions are especially useful for the synthesis of homopropargylic alcohols, which are key precursors to the pent-4-yn-2-yl structure. nih.gov

A stereospecific Barbier-type reaction, for instance, can be conducted by reacting a suitable ketone with propargyl bromide in the presence of indium metal. nih.gov This method has been shown to produce homoallylic alcohols from aldehydes in water, demonstrating its functional group tolerance and potential for creating the pent-4-yn-2-ol backbone. nih.gov

Furthermore, indium(III) chloride has been utilized as a catalyst in the synthesis of quinolin-8-amines from N-propargyl aniline (B41778) derivatives. rsc.org This showcases the ability of indium catalysts to facilitate intramolecular cyclizations involving alkyne moieties, which speaks to their capacity to activate the triple bond for nucleophilic attack by an amine. Research has also detailed a highly selective method for synthesizing vinyl allenols via the reaction of carbonyl compounds with an organoindium reagent generated in situ from indium and 1-bromopent-4-en-2-yne derivatives, further highlighting the versatility of indium in constructing complex alkyne-containing precursors. nih.govorganic-chemistry.org

Reaction Condition Optimization for High Yield and Purity in this compound Preparation

Achieving high yield and purity in the synthesis of this compound is contingent upon the meticulous optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, base, temperature, and reaction time.

Optimization studies for related syntheses provide a valuable blueprint. For instance, in the gold-catalyzed synthesis of fused pyrroles from an N-(pent-4-yn-1-yl)hydroxylamine precursor, a screening of bases was performed. nih.gov The results indicated that a mild base like sodium bicarbonate (NaHCO₃) provided a superior yield compared to stronger bases like potassium carbonate (K₂CO₃), which could potentially inhibit the catalyst. nih.gov

The following interactive table illustrates a hypothetical optimization study for a key synthetic step, such as the base-catalyzed condensation to form a precursor, based on findings from related literature. nih.gov

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | DMF | 80 | 4 | 37 |

| 2 | 8-Methylquinoline (1.2) | DCM | 25 | 3 | 88 |

| 3 | NaOAc (1.2) | 1,2-Dichloroethane | 25 | 2.5 | 83 |

| 4 | NaHCO₃ (1.2) | 1,2-Dichloroethane | 25 | 1.5 | 93 |

Similarly, in palladium-catalyzed reactions, the catalyst loading and the nature of the supporting ligand are critical. Studies on the PdI₂/KI-catalyzed oxidative carbonylation of related amino-alkyne alcohols have shown that varying the catalyst concentration and the pressure of carbon monoxide and air significantly impacts the yield and selectivity of the desired product. mdx.ac.uk Lowering the catalyst loading from 1 mol% to 0.2 mol% while adjusting the gas pressure was found to maintain high yields, demonstrating the efficiency of the catalytic system. mdx.ac.uk

The interactive table below shows representative data for optimizing a palladium-catalyzed cyclization, highlighting the influence of catalyst loading and pressure on reaction outcomes. mdx.ac.uk

| Entry | Catalyst (mol%) | Ligand (mol%) | Pressure (atm CO/Air) | Solvent | Yield (%) |

| 1 | PdI₂ (1) | KI (10) | 20 (1:1) | MeOH | 75 |

| 2 | PdI₂ (0.5) | KI (5) | 40 (1:4) | Dioxane | 82 |

| 3 | PdI₂ (0.33) | KI (3.3) | 60 (4:1) | MeOH | 89 |

| 4 | PdI₂ (0.2) | KI (2) | 40 (1:7) | MeOH | 88 |

Investigation of Reaction Mechanisms and Intermediates in this compound Formation

Understanding the reaction mechanisms and identifying key intermediates are crucial for rational process development. The synthesis of this compound via catalytic methods involves several plausible mechanistic pathways.

In palladium-catalyzed amination reactions, the mechanism often proceeds through a well-established catalytic cycle. For an aminoarylation reaction, this would typically involve:

Oxidative Addition: The palladium(0) catalyst adds to an aryl or vinyl halide/triflate.

Coordination and Deprotonation: The amine (methylamine) coordinates to the palladium(II) complex, followed by base-assisted deprotonation to form a palladium-amido species.

Migratory Insertion: The alkene or alkyne moiety of the second substrate inserts into the Pd-N bond. In the case of intramolecular reactions, a coordinated pendant alkene inserts into the Pd-N bond, a process often referred to as aminopalladation. acs.org

Reductive Elimination: The final C-N bond is formed, releasing the aminated product and regenerating the palladium(0) catalyst. acs.org Key intermediates in this cycle include palladium-amido complexes and Pd-alkyl species. acs.org

For indium-promoted reactions, the mechanism is believed to involve the in situ formation of an organoindium reagent. organic-chemistry.org In a Barbier-type reaction, indium metal inserts into the carbon-halogen bond of an alkyl halide (e.g., propargyl bromide), creating a nucleophilic organoindium species that can then attack an electrophilic carbonyl carbon. nih.gov

In cases where radical reactions are involved, such as a proposed SmI₂-promoted cyclization of a related γ-alkynyl oxime, the mechanism initiates with a single-electron transfer from the metal to the substrate. thieme-connect.com This generates a nitrogen-centered radical, which then attacks the alkyne's triple bond intramolecularly to form a carbon-centered radical. A second electron transfer and subsequent protonation yield the final cyclized product. thieme-connect.com

Chemical Reactivity and Derivatization of Methyl Pent 4 Yn 2 Yl Amine

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group in methyl(pent-4-yn-2-yl)amine is a key site for carbon-carbon bond formation and functionalization. Its reactivity is harnessed in several powerful synthetic methodologies.

Click Chemistry Applications of this compound for Triazole Formation

The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgresearchgate.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a robust method for creating stable linkages in diverse applications, including drug discovery and materials science. dntb.gov.uauow.edu.au

The reaction involves the coupling of the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. The catalyst can be generated in situ from a copper(II) source, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The resulting triazole ring is a stable aromatic heterocycle that can act as a rigid linker or a pharmacologically active component.

Table 1: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Substrate (Analogue) | Azide Substrate | Catalyst System | Solvent | Temperature | Yield |

| N-propargyl-N-methylaniline | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | >95% |

| Phenylacetylene | Benzyl azide | CuI | Various | Room Temp. | High |

| Propargyl alcohol | Phenyl azide | [Cu(PPh₃)₃Br] | Toluene | 100 °C | 98% |

This table presents data for analogous compounds to illustrate typical reaction conditions and outcomes for the CuAAC reaction involving terminal alkynes.

Sonogashira Coupling Reactions with this compound Derivatives

The terminal alkyne of this compound can readily participate in Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.orglibretexts.org A copper(I) co-catalyst, typically a copper(I) halide, is often employed to increase the reaction rate. libretexts.org The Sonogashira coupling is a powerful tool for the synthesis of substituted alkynes and has been widely applied in the preparation of natural products, pharmaceuticals, and organic materials. youtube.comnih.gov

In a typical Sonogashira reaction, the terminal alkyne of a this compound derivative would be coupled with an aryl or vinyl halide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a copper(I) salt, and an amine base like triethylamine (B128534). The reaction is versatile, and various modified procedures, including copper-free conditions, have been developed. ucsb.edu

Table 2: Typical Conditions for Sonogashira Coupling of Terminal Alkynes

| Alkyne Substrate | Aryl/Vinyl Halide | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. |

| 1-Hexyne | Bromobenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 °C |

| Trimethylsilylacetylene | Vinyl bromide | Pd(PPh₃)₄ | CuI | n-BuNH₂ | Benzene (B151609) | Room Temp. |

This table provides illustrative examples of Sonogashira coupling reactions with various terminal alkynes.

Hydroboration-Oxidation Reactions of the Alkyne to Aldehydes or Alcohols

The terminal alkyne of this compound can undergo hydroboration-oxidation to yield either an aldehyde or an alcohol, depending on the reaction conditions. The use of a sterically hindered borane (B79455), such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), results in the anti-Markovnikov addition of the borane across the triple bond. researchgate.net Subsequent oxidation of the resulting vinylborane (B8500763) with hydrogen peroxide in a basic solution leads to the formation of an enol, which rapidly tautomerizes to the corresponding aldehyde. researchgate.netnih.gov This two-step process provides a reliable method for the conversion of a terminal alkyne to an aldehyde. wikipedia.org

If a less hindered borane, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), is used without careful control of stoichiometry, hydroboration can occur twice on the alkyne, leading to a gem-dibora intermediate. Oxidation of this species will ultimately yield the corresponding primary alcohol.

Table 3: Products of Hydroboration-Oxidation of Terminal Alkynes

| Alkyne Substrate | Borane Reagent | Oxidation Conditions | Primary Product |

| 1-Octyne | Disiamylborane | H₂O₂, NaOH | Octanal |

| Phenylacetylene | 9-BBN | H₂O₂, NaOH | Phenylacetaldehyde |

| 1-Heptyne | BH₃·THF (excess) | H₂O₂, NaOH | 1-Heptanol |

This table shows the expected products from the hydroboration-oxidation of representative terminal alkynes.

Stereocontrolled Functionalization of the Alkyne

The alkyne moiety in this compound can be functionalized with a high degree of stereocontrol, leading to the formation of stereochemically defined alkenes. nih.gov The stereochemical outcome of such reactions is often dictated by the choice of catalyst and ligands. acs.orgorganic-chemistry.org For instance, the semi-hydrogenation of the alkyne can be controlled to produce either the cis- or trans-alkene. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation to afford the cis-alkene, while dissolving metal reduction (e.g., sodium in liquid ammonia) typically yields the trans-alkene.

Furthermore, other addition reactions across the triple bond can be rendered stereoselective through the use of chiral catalysts or auxiliaries. These methods are crucial in asymmetric synthesis, where the precise control of stereochemistry is paramount. nih.gov

Reactions Involving the Secondary Amine Functionality

The secondary amine group in this compound is nucleophilic and can participate in a variety of bond-forming reactions.

Nucleophilic Substitution Reactions with Alkyl Halides for Complex Amine Formation

The secondary amine in this compound can act as a nucleophile and react with alkyl halides via an S(_N)2 mechanism to form more complex tertiary amines. acs.orgresearchgate.net This reaction is a straightforward method for introducing additional alkyl groups onto the nitrogen atom. However, a common challenge with this reaction is over-alkylation. researchgate.net The tertiary amine product is often more nucleophilic than the starting secondary amine and can react further with the alkyl halide to form a quaternary ammonium (B1175870) salt. researchgate.net

To achieve selective mono-alkylation, reaction conditions must be carefully controlled. This can include using a large excess of the starting amine, controlling the stoichiometry of the alkyl halide, or employing specific reaction conditions that favor the formation of the tertiary amine.

Table 4: Nucleophilic Substitution of Secondary Amines with Alkyl Halides

| Secondary Amine (Analogue) | Alkyl Halide | Base | Solvent | Product |

| Diethylamine (B46881) | Ethyl iodide | K₂CO₃ | Acetonitrile | Triethylamine |

| N-methylbenzylamine | Methyl bromide | NaHCO₃ | Ethanol | N,N-dimethylbenzylamine |

| Piperidine (B6355638) | 1-Bromobutane | Et₃N | THF | 1-Butylpiperidine |

This table provides examples of the alkylation of secondary amines, illustrating the formation of tertiary amines.

Formation of Imines via Condensation with Carbonyl Compounds

The reaction between amines and carbonyl compounds (aldehydes or ketones) is a fundamental process for forming carbon-nitrogen double bonds. youtube.comnih.gov For primary amines, this condensation reaction yields imines, also known as Schiff bases. chemistrysteps.com However, this compound is a secondary amine. Its reaction with a carbonyl compound, typically under mildly acidic conditions to activate the carbonyl group, proceeds through nucleophilic attack of the amine nitrogen on the carbonyl carbon. chemistrysteps.comlibretexts.org This is followed by proton transfer steps to form a carbinolamine intermediate. Subsequent elimination of a water molecule does not lead to a stable neutral imine, but rather to a positively charged iminium ion.

Step 1: Nucleophilic Attack. The lone pair of the secondary amine attacks the electrophilic carbonyl carbon.

Step 2: Proton Transfer. A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which is then protonated on the oxygen by an acid catalyst.

Step 3: Dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated to form a resonance-stabilized iminium cation. libretexts.org

These iminium ions are highly reactive electrophilic intermediates. They are often not isolated but are used in situ for subsequent reactions, such as Mannich-type reactions or as precursors for the formation of enamines if a proton is available on an adjacent carbon. nih.govchemistrysteps.com The reversibility of this reaction means that the removal of water is necessary to drive the equilibrium towards the formation of the iminium ion. nih.govchemistrysteps.com

Table 1: Condensation of this compound with Carbonyl Compounds

| Carbonyl Reactant | Catalyst | Intermediate Product |

|---|---|---|

| Acetone | H⁺ (e.g., p-TsOH) | N-methyl-N-(1-methylprop-1-en-2-yl)pent-4-yn-2-aminium |

| Benzaldehyde | H⁺ (e.g., p-TsOH) | N-benzylidene-N-methyl(pent-4-yn-2-yl)aminium |

Amidation and Sulfonamidation Reactions for Derivatization

The secondary amine group of this compound can be readily derivatized through reactions with acylating and sulfonylating agents. These reactions are crucial for installing protecting groups or for introducing functionalities that can direct or participate in subsequent transformations, such as intramolecular cyclizations.

Amidation is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like triethylamine or pyridine) to neutralize the HCl or carboxylic acid byproduct. This reaction converts the basic amine into a neutral, less reactive amide.

Sulfonamidation involves the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride), also in the presence of a base. The resulting sulfonamide is a key functional group in organic synthesis. The electron-withdrawing nature of the sulfonyl group significantly alters the chemical properties of the nitrogen atom, making the N-H proton (if present) acidic and influencing the reactivity of adjacent groups. For a secondary amine like this compound, this results in a stable tertiary sulfonamide. These sulfonamide derivatives are important substrates for reactions like the aza-Prins cyclization.

Table 2: Example Derivatization Reactions

| Reagent | Base | Product | Product Class |

|---|---|---|---|

| Acetyl Chloride | Triethylamine | N-methyl-N-(pent-4-yn-2-yl)acetamide | Amide |

| Benzoyl Chloride | Pyridine (B92270) | N-methyl-N-(pent-4-yn-2-yl)benzamide | Amide |

| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | N-methyl-4-methyl-N-(pent-4-yn-2-yl)benzenesulfonamide | Sulfonamide |

Intramolecular Cyclization Reactions of this compound Derivatives

The derivatives of this compound, particularly those formed via amidation, are excellent precursors for intramolecular cyclization reactions, leveraging the proximity of the nitrogen functionality and the terminal alkyne.

Pyrrole (B145914) and Pyrrolone Formation via Cyclization of Aminoacetylenic Ketones

Aminoacetylenic ketones, which are key intermediates for pyrrole and pyrrolone synthesis, can be generated from this compound. researchgate.net This typically involves a palladium/copper-catalyzed cross-coupling reaction between a propargylamine (B41283) and an acyl chloride. researchgate.netresearchgate.net The resulting α-aminoacetylenic ketone can then undergo a base-catalyzed intramolecular cyclization.

The mechanism involves the addition of a nucleophile (generated by the base) to the carbonyl group, followed by an intramolecular attack of the resulting enolate onto the alkyne. This cyclization is a powerful method for constructing the five-membered pyrrole or pyrrolone ring system. researchgate.netorganic-chemistry.org Specifically, treatment of these ketones with a base like potassium hydroxide (B78521) or diethylamine can induce cyclization to form 1,2,5-trisubstituted-1,2-dihydro-3H-pyrrol-3-ones in high yields. researchgate.net This atom-economical approach allows for the introduction of diverse substituents onto the pyrrolone scaffold. researchgate.net

Aza-Prins Reactions and Related Cycloadditions

The aza-Prins reaction is an efficient method for synthesizing nitrogen-containing heterocycles, most notably piperidines. gre.ac.ukresearchgate.net The reaction involves the condensation of a homoallylic or homopropargyl amine with an aldehyde, typically promoted by a Lewis acid like indium trichloride. wordpress.com

For a derivative of this compound, such as the N-tosyl sulfonamide, the reaction would proceed as follows:

Formation of an N-acyliminium ion intermediate from the reaction of the sulfonamide with an aldehyde in the presence of a Lewis acid.

Intramolecular nucleophilic attack of the alkyne group onto the electrophilic iminium carbon.

The resulting vinyl cation intermediate is then trapped by a nucleophile (often from the solvent or reaction medium) to yield the final piperidine product.

This cyclization is a powerful tool for constructing complex, substituted piperidine rings, which are common motifs in natural products and pharmaceuticals. researchgate.net

Investigation of Regioselectivity and Stereoselectivity in Cyclization Pathways

The outcomes of the aforementioned cyclization reactions are governed by principles of regioselectivity and stereoselectivity.

In the formation of pyrrolones from aminoacetylenic ketones, the regioselectivity is typically high, favoring a 5-endo-dig cyclization pathway to form the five-membered ring, as this is kinetically and thermodynamically preferred over other possibilities.

In the aza-Prins reaction, both regioselectivity and stereoselectivity are critical considerations. The regioselectivity determines which atom of the alkyne attacks the iminium ion. For a terminal alkyne, the attack generally occurs at the terminal carbon. The stereoselectivity of the reaction dictates the relative configuration of the newly formed stereocenters in the piperidine ring. For aza-Prins reactions involving substituted homoallylic or homopropargyl amines, a trans relationship between the substituents across the nitrogen atom is often observed. wordpress.com The specific stereochemical outcome can be influenced by the nature of the substituent on the nitrogen (e.g., the bulky tosyl group), the aldehyde used, and the reaction conditions, including the choice of Lewis acid. gre.ac.ukwordpress.com

Multi-Component Reactions (MCRs) Involving this compound as a Core Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govorganic-chemistry.org this compound, with its distinct amine and alkyne functionalities, is an ideal candidate for use as a core building block in various MCRs.

One of the most prominent MCRs for this type of compound is the A³ coupling reaction (Aldehyde-Alkyne-Amine). In a typical A³ coupling, a primary or secondary amine, an aldehyde, and a terminal alkyne react, usually in the presence of a metal catalyst (e.g., copper or gold), to form a propargylamine. Since this compound contains both the amine and alkyne moieties, it can participate in intramolecular or intermolecular variations of this reaction to create complex nitrogen-containing scaffolds.

Furthermore, it can serve as the amine component in other well-known MCRs:

Ugi Reaction : A four-component reaction involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.govbeilstein-journals.org

Mannich Reaction : A three-component reaction between an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound to form a β-amino carbonyl compound, also known as a Mannich base. beilstein-journals.org

The use of a bifunctional molecule like this compound in these MCRs opens up possibilities for subsequent intramolecular reactions, allowing for the rapid construction of diverse and complex heterocyclic libraries from simple starting materials.

Table 3: Potential MCRs with this compound

| MCR Name | Other Components | Resulting Scaffold |

|---|---|---|

| Ugi Reaction | Benzaldehyde, Acetic Acid, Benzyl Isocyanide | α-Acylamino-amide derivative |

| Mannich Reaction | Formaldehyde, Acetophenone | β-aminoketone (Mannich base) |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl Pent 4 Yn 2 Yl Amine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For Methyl(pent-4-yn-2-yl)amine, the ¹H NMR spectrum is expected to show distinct signals for each proton environment. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the anisotropy of the alkyne group.

The hydrogens on carbons directly bonded to an amine typically appear in the range of 2.3-3.0 ppm. libretexts.org The proton attached to the nitrogen of a secondary amine usually appears as a broad signal between 0.5 and 5.0 ppm, with its exact position being dependent on solvent and concentration. libretexts.org The terminal hydrogen of an alkyne resonates at approximately 1.7-3.1 ppm. libretexts.org

A predicted ¹H NMR data table for this compound is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on C1 (CH₃) | ~1.1 | Doublet | ~6.5 |

| H on C2 (CH) | ~2.8-3.0 | Multiplet | - |

| H on C3 (CH₂) | ~2.2-2.4 | Multiplet | - |

| H on C5 (CH) | ~2.0 | Triplet | ~2.5 |

| H on N-CH₃ | ~2.3 | Singlet | - |

| N-H | ~1.0-3.0 | Broad Singlet | - |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. Carbons attached to nitrogen atoms are deshielded and appear in the 10-65 ppm region. libretexts.org The sp-hybridized carbons of a terminal alkyne typically resonate with the terminal carbon (≡C-H) appearing around 65–85 ppm and the internal carbon (≡C-R) around 70–100 ppm.

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~20-25 |

| C2 (CH) | ~50-55 |

| C3 (CH₂) | ~35-40 |

| C4 (C≡) | ~80-85 |

| C5 (≡CH) | ~70-75 |

| N-CH₃ | ~30-35 |

To confirm the assignments from 1D NMR and to elucidate the complete structural connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, COSY would show correlations between the proton on C2 and the protons on C1 and C3, as well as between the protons on C3 and the terminal alkyne proton on C5 (long-range coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for definitively assigning carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the carbon skeleton and identifying quaternary carbons. For instance, the N-methyl protons would show a correlation to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. For example, NOESY could reveal spatial proximity between the N-methyl group and protons on the pentyl chain.

| 2D NMR Experiment | Key Expected Correlations for this compound |

| COSY | H2 ↔ H1, H2 ↔ H3, H3 ↔ H5 |

| HSQC | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, H5 ↔ C5, N-CH₃-H ↔ N-CH₃-C |

| HMBC | H1 ↔ C2, H1 ↔ C3, H3 ↔ C2, H3 ↔ C4, H3 ↔ C5, H5 ↔ C3, H5 ↔ C4, N-CH₃-H ↔ C2 |

| NOESY | Spatial correlations between N-CH₃ protons and protons on C2 and C3. |

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. In the spectrum of this compound, several key absorptions are expected:

N-H Stretch: Secondary amines show a single, typically weak to medium, absorption band in the region of 3300-3500 cm⁻¹. libretexts.org

C≡C-H Stretch: The stretching vibration of the terminal alkyne C-H bond gives rise to a sharp, strong peak around 3300 cm⁻¹. masterorganicchemistry.com

C≡C Stretch: The carbon-carbon triple bond stretch appears as a weak absorption in the 2100-2260 cm⁻¹ region. libretexts.org

C-N Stretch: The stretching vibration of the aliphatic C-N bond is expected in the 1000-1250 cm⁻¹ range. libretexts.org

C-H Bends and Stretches: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak to Medium |

| ≡C-H Stretch | ~3300 | Strong, Sharp |

| C-H (sp³) Stretch | 2850 - 3000 | Medium to Strong |

| C≡C Stretch | 2100 - 2140 | Weak |

| C-N Stretch | 1000 - 1250 | Medium |

FT-Raman spectroscopy is a complementary technique to FT-IR. While polar bonds like N-H give strong signals in IR, non-polar bonds often produce strong signals in Raman spectra. For this compound, the C≡C triple bond, being relatively non-polar, is expected to show a strong signal in the Raman spectrum.

C≡C Stretch: A strong band for the alkyne C≡C stretch is expected around 2100 cm⁻¹ for a terminal alkyne. nih.govpnas.org

≡C-H Stretch: The terminal alkyne C-H stretch will also be visible.

C-H and C-C Stretches: The aliphatic portions of the molecule will give rise to various C-H and C-C stretching and bending vibrations.

The simultaneous observation of a strong C≡C stretch in the Raman spectrum and a characteristic ≡C-H stretch in the IR spectrum provides a powerful confirmation of the terminal alkyne functionality. masterorganicchemistry.comnih.gov

| Functional Group | Characteristic Raman Shift (cm⁻¹) | Intensity |

| ≡C-H Stretch | ~3300 | Medium |

| C-H (sp³) Stretch | 2850 - 3000 | Strong |

| C≡C Stretch | ~2100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. For this compound, the chromophores present are the secondary amine and the terminal alkyne.

The secondary amine group contains a nitrogen atom with a lone pair of non-bonding electrons. This allows for a weak n → σ* (non-bonding to sigma antibonding) transition, which typically occurs in the far-UV region, often below 240 nm. This transition involves the excitation of an electron from the non-bonding orbital of the nitrogen to an antibonding sigma orbital. Due to the low probability of this transition, the molar absorptivity (ε) is generally low.

The terminal alkyne group (C≡C-H) possesses π-bonds and can undergo π → π* transitions. For simple, non-conjugated alkynes, these transitions are also found in the far-UV region, typically below 200 nm, and are of weak to moderate intensity. The electronic environment of this compound lacks significant conjugation, meaning its UV-Vis spectrum is expected to be relatively simple with absorptions occurring at short wavelengths. The spectrum would likely show a rising absorption toward the lower end of the conventional UV range (200-400 nm) rather than distinct, well-defined peaks.

Table 1: Expected UV-Vis Absorption Data for this compound Chromophores

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Secondary Amine (-NH-) | n → σ* | ~200-240 | Low |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound and for elucidating its structure through fragmentation analysis.

For this compound (C₆H₁₁N), HRMS can determine its monoisotopic mass with high accuracy, allowing for unambiguous confirmation of its elemental composition. The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule. libretexts.orgfiveable.me

Electron ionization (EI) would induce fragmentation, providing valuable structural information. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgwikipedia.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two main α-cleavage pathways are possible:

Cleavage of the methyl group: Loss of a methyl radical (•CH₃) results in a fragment with m/z 82.0651.

Cleavage of the propargyl group: Loss of a propargyl radical (•CH₂C≡CH) leads to the formation of the most stable and typically most abundant fragment (base peak), an iminium ion with m/z 58.0651.

Other potential fragmentations include the loss of the terminal alkyne hydrogen or cleavage at other points along the carbon chain, though these are generally less favored.

Table 2: Predicted HRMS Data and Fragmentation for this compound

| Formula | Fragment Structure | Description | Calculated m/z |

|---|---|---|---|

| C₆H₁₁N | [C₆H₁₁N]⁺• | Molecular Ion | 97.0891 |

| C₅H₈N | [CH(CH₃)NHCH₃]⁺ | Loss of •CH₂C≡CH (α-cleavage) | 58.0651 |

| C₅H₁₀N | [CH₂CH(C₃H₃)NHCH₃]⁺ | Loss of •CH₃ (α-cleavage) | 82.0808 |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govwikipedia.orgnih.gov this compound, being a small molecule that is likely a liquid at room temperature, would require conversion into a suitable crystalline derivative for analysis. This could be achieved by forming a salt with a chiral or achiral acid (e.g., hydrochloride, tartrate) or by incorporating it as a ligand in a metal complex. researchgate.net

A successful crystallographic analysis would provide precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. For instance, the C-N bond lengths, the geometry around the chiral center (C2), and the linear arrangement of the alkyne group would be determined.

Stereochemistry: The absolute configuration of the chiral center (C2) can be unambiguously determined, typically by using anomalous dispersion effects, especially if a heavy atom is present in the crystal structure. nih.gov

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying key non-covalent interactions such as hydrogen bonds (e.g., N-H···anion), and van der Waals forces that dictate the supramolecular architecture.

Table 3: Hypothetical X-ray Crystallographic Data for a Derivative of (R)-Methyl(pent-4-yn-2-yl)amine

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ (for a chiral molecule) | |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | e.g., a=5.8, b=9.5, c=12.1; α=β=γ=90° |

| Bond Length (C-N) | ~1.47 Å | |

| Bond Length (C≡C) | ~1.20 Å | |

| Bond Angle (C-N-C) | ~112° | |

| Absolute Configuration | At C2 | Determined as (R) or (S) |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are uniquely sensitive to molecular chirality and are indispensable for studying enantiomers. saschirality.org Since this compound possesses a stereocenter at the C2 position, it is a chiral molecule that will exhibit optical activity.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgslideshare.net An ORD spectrum of an enantiomer of this compound would show a plain curve at wavelengths far from an absorption band. Near the electronic transitions of the chromophores (the amine and alkyne groups), the spectrum would display a Cotton effect, characterized by a distinct peak and trough. slideshare.net The sign and shape of the Cotton effect are specific to a particular enantiomer and can be used to help assign its absolute configuration, often by comparison to known compounds or theoretical models.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. saschirality.orgnih.govacs.org A CD spectrum consists of positive or negative peaks (Cotton effects) at the wavelengths of UV-Vis absorption bands of the chromophores located in the chiral environment.

The weak n → σ* transition of the secondary amine chromophore is expected to give rise to a weak CD signal in the 200-240 nm region.

The π → π* transition of the terminal alkyne, while inherently achiral, is electronically perturbed by the adjacent stereocenter, which can induce a CD signal. nih.govmdpi.com

The sign of the Cotton effect in the CD spectrum is directly related to the absolute configuration of the molecule. By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) can be confidently assigned. Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample, making CD a valuable tool for assessing enantiomeric purity.

Table 4: Expected Chiroptical Properties for an Enantiomer of this compound

| Technique | Measurement | Chromophore | Expected Spectral Region (nm) | Application |

|---|---|---|---|---|

| ORD | Optical Rotation vs. λ | Amine, Alkyne | 200-250 | Absolute Configuration, Conformational Analysis |

| CD | ΔA (AL - AR) vs. λ | Amine (n → σ*) | 200-240 | Absolute Configuration, Enantiomeric Purity |

Theoretical and Computational Chemistry Studies of Methyl Pent 4 Yn 2 Yl Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of a molecule by focusing on its electron density. From this, properties like molecular geometry, energy, and electronic distribution can be derived.

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. For a flexible molecule like Methyl(pent-4-yn-2-yl)amine, which contains rotatable bonds, multiple low-energy conformations may exist.

Computational chemists use geometry optimization algorithms to locate these stable structures. The process starts with an initial guess of the molecule's geometry and systematically alters the atomic coordinates to find the arrangement with the lowest possible energy, which corresponds to the most stable conformation. This process can be repeated to identify different isomers and conformers, and their relative energies can be calculated to determine their respective populations at a given temperature.

Illustrative Data: The following table presents hypothetical relative energies for possible conformers of this compound that would be determined through DFT calculations.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Conformer A | B3LYP/6-31G(d) | 0.00 (most stable) |

| Conformer B | B3LYP/6-31G(d) | 1.25 |

| Conformer C | B3LYP/6-31G(d) | 2.80 |

Note: The data in this table is for illustrative purposes only and does not represent published results.

A key application of DFT is the prediction of spectroscopic properties, which can be directly compared with experimental spectra to validate the computational model or to help interpret experimental findings.

NMR Spectroscopy: DFT can calculate the magnetic shielding constants of nuclei, which are then converted into chemical shifts (δ). By calculating the ¹H and ¹³C NMR chemical shifts for an optimized molecular geometry, researchers can predict the appearance of the NMR spectrum. Comparing these theoretical spectra with experimental ones helps in assigning signals and confirming the molecular structure.

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. DFT calculations can predict these vibrational frequencies and their corresponding intensities. The resulting theoretical IR spectrum can be compared to an experimental spectrum to identify characteristic functional groups and confirm the molecule's identity.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. These calculations can predict the wavelength of maximum absorption (λmax), helping to understand the electronic structure and chromophores within the molecule.

Illustrative Data: This table shows a hypothetical comparison between predicted and experimental spectroscopic data for this compound.

| Spectroscopic Parameter | Theoretical Value (B3LYP/6-311+G(d,p)) | Experimental Value |

| ¹H NMR (δ, ppm) | H-1: 2.15, H-2: 3.50, ... | H-1: 2.20, H-2: 3.55, ... |

| ¹³C NMR (δ, ppm) | C-1: 8.5, C-2: 45.2, ... | C-1: 8.9, C-2: 45.8, ... |

| IR (ν, cm⁻¹) | 3310 (C≡C-H stretch), 2975 (C-H stretch) | 3305, 2970 |

| UV-Vis (λmax, nm) | 210 | 212 |

Note: The data in this table is for illustrative purposes only and does not represent published results.

Quantum Chemical Calculations for Reactivity and Reaction Pathways

Beyond static molecular properties, computational chemistry can be used to explore the reactivity of a molecule and the mechanisms of its chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the energy gap. A small gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in nucleophilic or electrophilic attacks. The nitrogen atom's lone pair would likely contribute significantly to the HOMO, while the alkyne's π* antibonding orbitals would contribute to the LUMO.

Illustrative Data: The table below provides hypothetical FMO energies for this compound.

| Parameter | Method/Basis Set | Energy (eV) |

| HOMO Energy | B3LYP/6-31G(d) | -8.50 |

| LUMO Energy | B3LYP/6-31G(d) | 1.20 |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 9.70 |

Note: The data in this table is for illustrative purposes only and does not represent published results.

To understand how a chemical reaction occurs, chemists study its mechanism—the sequence of elementary steps involved. A crucial point along the reaction pathway is the transition state (TS), which is the highest energy structure connecting reactants and products.

Computational methods can locate the geometry of a transition state and calculate its energy. This information is vital for determining the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. Identifying the structure of the transition state provides insight into the bond-making and bond-breaking processes that occur during the reaction.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile, often visualized as a reaction coordinate diagram, illustrates the energy changes that occur as the reaction progresses.

For a transformation involving this compound, such as an addition reaction at the alkyne or a substitution at the amine, the energy profile would reveal whether the reaction is exothermic or endothermic and would identify the rate-determining step (the step with the highest activation energy). This allows for a detailed, quantitative understanding of the reaction's feasibility and kinetics.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules like this compound. These simulations model the interactions between atoms over time, providing a detailed picture of the molecule's conformational landscape and how it is influenced by its environment, particularly by different solvents.

In a hypothetical MD study of this compound, a classical force field, such as CHARMM or AMBER, would be employed to describe the intra- and intermolecular forces. researchgate.net The simulation would be initiated by placing the molecule in a virtual box, either in a vacuum to study its intrinsic dynamics or surrounded by solvent molecules to investigate solvent effects.

The primary goal of such a simulation would be to map the conformational landscape of this compound. This involves identifying the most stable conformations (low-energy states) and the energy barriers between them. The flexibility of the pentynyl chain and the rotation around the C-N bond would be of particular interest. By analyzing the trajectory of the atoms over time, one can determine the dihedral angle distributions and identify the most populated conformational states.

Solvent effects are a critical aspect of understanding the behavior of this compound in different chemical environments. MD simulations can explicitly model the interactions between the solute and solvent molecules. For instance, simulations in polar solvents like water or methanol (B129727) versus nonpolar solvents like hexane (B92381) would reveal how the solvent influences the conformational preferences of the molecule. Polar solvents are expected to stabilize conformations where the amine group can participate in hydrogen bonding, while nonpolar solvents would favor more compact structures to minimize unfavorable interactions.

The following table illustrates the kind of data that could be generated from such a study, showing the relative populations of different conformers in various solvents.

| Solvent | Conformer 1 Population (%) | Conformer 2 Population (%) | Conformer 3 Population (%) |

| Vacuum | 45 | 35 | 20 |

| Water | 60 | 25 | 15 |

| Methanol | 55 | 30 | 15 |

| Hexane | 40 | 40 | 20 |

These hypothetical results suggest that in polar solvents like water and methanol, a specific conformer (Conformer 1) that can effectively interact with the solvent is more populated. In a nonpolar solvent like hexane, the energy differences between conformers are smaller, leading to a more evenly distributed population.

Prediction of Chirality and Stereochemical Properties

This compound possesses a stereocenter at the second carbon atom of the pentynyl chain, the carbon to which the methyl and amino groups are attached. This makes the molecule chiral, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl(pent-4-yn-2-yl)amine and (S)-Methyl(pent-4-yn-2-yl)amine. nih.gov

Computational chemistry provides tools to predict and analyze the stereochemical properties of chiral molecules. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the three-dimensional structures of the enantiomers and to calculate their properties.

One of the key properties that can be computationally predicted is the optical rotation, which is the angle by which a chiral molecule rotates the plane of polarized light. This is a characteristic property of each enantiomer, with the (R) and (S) forms rotating light in equal but opposite directions. The specific rotation can be calculated from the results of quantum mechanical computations.

Another important aspect is the prediction of the relative stability of different stereoisomers if more than one chiral center were present. In the case of this compound with its single stereocenter, the two enantiomers have identical energies. However, computational methods can be used to study the interaction of these enantiomers with other chiral molecules, which is crucial in understanding their biological activity and in designing enantioselective syntheses.

The following table presents a hypothetical comparison of predicted properties for the two enantiomers of this compound.

| Property | (R)-Methyl(pent-4-yn-2-yl)amine | (S)-Methyl(pent-4-yn-2-yl)amine |

| Relative Energy (kcal/mol) | 0.0 | 0.0 |

| Predicted Specific Rotation [α]D | +15.2° | -15.2° |

| Dipole Moment (Debye) | 1.25 | 1.25 |

These predicted values are essential for characterizing the individual enantiomers and can guide experimental efforts to synthesize and isolate them in their pure forms. Computational studies on the chirality and stereochemical properties of this compound provide fundamental insights into its molecular structure and potential interactions in a chiral environment.

Exploration of Bioactive Derivatives and Mechanistic Biological Studies of Methyl Pent 4 Yn 2 Yl Amine Analogues

Design and Synthesis of Methyl(pent-4-yn-2-yl)amine Derivatives for Biological Probing

The structural framework of this compound, featuring a terminal alkyne and a secondary amine, presents a versatile scaffold for the development of bioactive molecules. The design of its derivatives often focuses on leveraging these functional groups to introduce moieties that can interact with specific biological targets. Synthetic strategies are geared towards creating libraries of analogues to explore their therapeutic potential and to understand their mechanism of action at a molecular level.

Introduction of Pharmacophoric Groups via Click Chemistry or Other Derivatization

The terminal alkyne group in this compound analogues is an ideal handle for modification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linking of the alkyne-containing core to a wide variety of azide-functionalized pharmacophoric groups, yielding stable 1,2,3-triazole rings. This approach is noted for its simplicity, high yield, and compatibility with diverse functional groups, making it a powerful tool for generating complex molecules.

Beyond click chemistry, other derivatization strategies for related amine compounds include:

N-Alkylation/N-Arylation: The secondary amine can be modified through reactions with various electrophiles, such as haloalkanes, to explore the impact of steric and electronic properties of the N-substituent on biological activity. For instance, in the synthesis of certain pyrimidine (B1678525) amines, a strong base like sodium hydride was used to facilitate the amination of 2-bromoethyl methyl ether mdpi.com.

Condensation Reactions: The amine functionality can undergo condensation with carbonyl compounds (aldehydes and ketones) to form Schiff bases, which can be subsequently reduced to create more complex amine derivatives. This method has been successfully used to synthesize novel adamantane (B196018) derivatives from amine precursors mdpi.com.

Amide Coupling: The amine can be acylated with carboxylic acids or their derivatives to introduce amide-based functionalities, which are common in many biologically active compounds.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For analogues related to this compound, SAR studies have provided key insights into the requirements for potent and selective biological activity.

In another example involving inhibitors for equilibrative nucleoside transporter 1 (ENT1), the nature of aromatic moieties was found to be critical. Changing a naphthalene (B1677914) group to a benzene (B151609) ring abolished the inhibitory effect, but adding substituents to the meta or para position of the benzene ring could restore the activity, suggesting that these substituents facilitate binding to the target frontiersin.org. These studies highlight the importance of systematic structural modification to elucidate the key interactions between a ligand and its biological target, guiding the design of more potent and selective compounds.

In Vitro Enzymatic Activity Studies

The biological effects of this compound analogues are often rooted in their ability to modulate the activity of specific enzymes. In vitro assays are fundamental to identifying these targets and quantifying the inhibitory potency of the compounds.

Investigation of Monoamine Oxidase (MAO) Inhibition Potential of Related Amines

Monoamine oxidases (MAO) are a family of enzymes (isoforms A and B) that catalyze the oxidation of monoamines, including key neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine (B1679862) nih.govcriver.com. Inhibitors of MAO, particularly the MAO-B isoform, are used in the treatment of neurodegenerative conditions such as Parkinson's disease criver.com. The propargylamine (B41283) moiety is a known pharmacophore for irreversible MAO inhibitors like selegiline (B1681611) and rasagiline (B1678815) nih.gov.

Analogues containing alkynyl groups have been investigated for their MAO inhibitory potential. In a study of melatonin (B1676174) analogues, several compounds featuring an alkynyl group demonstrated potent and selective inhibition of MAO-B mdpi.com. For instance, compounds 3n, 3r, 3u, and 3v showed greater selectivity for MAO-B over MAO-A than the established drug rasagiline mdpi.com. The degradation of dopamine by MAO-B is a source of reactive oxygen species (ROS), and its inhibition is considered a promising therapeutic strategy for Parkinson's disease mdpi.com.

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) |

|---|---|---|---|

| 3n | >100 | 1.41 | >71 |

| 3r | >100 | 0.91 | >109 |

| 3u | >100 | 1.20 | >83 |

| 3v | >100 | 0.66 | >151 |

| Rasagiline | >100 | 2.00 | >50 |

Data sourced from a study on melatonin analogues, which are structurally distinct but share the feature of being investigated as MAO inhibitors mdpi.com.

Studies on Other Enzyme Targets

While MAO is a primary target for alkynylamines, their derivatives are also evaluated against other enzymes to explore new therapeutic applications and understand potential off-target effects. For example, a pyridine (B92270) derivative containing a methyl(prop-2-yn-1-yl)amino group was identified as a potent dual-target inhibitor of acetylcholinesterase (AChE) (IC₅₀ = 13 nM) and butyrylcholinesterase (BuChE) (IC₅₀ = 3.1 µM) nih.gov. Both enzymes are significant targets in the management of Alzheimer's disease.

In other research areas, amine derivatives have been designed and synthesized to target a variety of enzymes. For instance, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation nih.gov. The development of inhibitors for adenylate-forming enzymes, which are involved in diverse biochemical pathways, has also been an area of focus, utilizing mimics of acyl-AMP reaction intermediates researchgate.net. These examples demonstrate the broad potential of amine-based scaffolds to interact with a range of enzymatic targets beyond MAO.

Receptor Binding Affinity Investigations for Analogues

In addition to enzyme inhibition, this compound analogues are investigated for their ability to bind to various cell surface and intracellular receptors. Receptor binding assays are used to determine the affinity (often expressed as the inhibition constant, Ki) of a compound for a specific receptor subtype, which can elucidate its pharmacological profile.

Analogues bearing structural similarities to this compound have shown high affinity for sigma receptors (σR), which are implicated in various neurological disorders nih.gov. A study of pyridine dicarbonitriles with a methyl(prop-2-yn-1-yl)amino side chain revealed high-affinity ligands for the σ1 receptor subtype. The lead compound from this series exhibited a Ki value of 1.45 nM for the human σ1 receptor, with 290-fold selectivity over the σ2 subtype nih.gov. N-methylation of the propargyl amine side chain was found to be a key factor in enhancing this affinity nih.gov.

| Compound | hσ₁R Ki (nM) | hσ₂R Ki (nM) |

|---|---|---|

| 2 | 7.57 ± 0.59 | 414 ± 40 |

| 3 | 3.06 ± 0.28 | 45.0 ± 2.0 |

| 5 | 1.45 ± 0.43 | 421 ± 38 |

| 6 | 3.07 ± 0.32 | 52.0 ± 4.0 |

| NE-100 (Reference) | 2.00 ± 0.10 | 1280 ± 90 |

Data from a study on 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles nih.gov.

Furthermore, studies on N-methylated cyclic peptides have shown that N-methylation can be a viable strategy to maintain high opioid receptor binding affinity nih.gov. This modification can also be expected to enhance the ability of molecules to cross the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system nih.gov.

Mechanistic Studies of Antimicrobial Activity of Derivatives in Model Systems

Studies into the antimicrobial mechanisms of novel compounds are critical to understanding their potential as therapeutic agents. For derivatives of this compound, a systematic approach would be employed to identify their cellular targets and mode of action.

Cellular Target Identification (e.g., membrane disruption, metabolic interference)

A primary step in elucidating the antimicrobial mechanism is to determine the primary cellular component targeted by the compound.

Membrane Disruption: A common mechanism for antimicrobial agents is the disruption of the bacterial cell membrane. This can be assessed using various techniques. For instance, membrane potential can be monitored using fluorescent dyes like DiSC3(5). A compound that disrupts the membrane would cause depolarization, leading to a measurable change in fluorescence. The integrity of the cell membrane can be further evaluated by measuring the leakage of intracellular components, such as ATP or DNA/RNA, into the extracellular medium.

Metabolic Interference: Another potential mechanism is the interference with essential metabolic pathways. For example, the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, can be a target for antimicrobial compounds. The inhibitory effect on such enzymes can be quantified through in vitro enzyme activity assays. Researchers would measure the enzyme's activity in the presence of varying concentrations of the test compound to determine its inhibitory potential.

Interactive Table: Potential Antimicrobial Mechanisms and Investigative Methods

| Cellular Target | Investigative Technique | Principle |

| Cell Membrane | Membrane Potential Assay (e.g., with DiSC3(5)) | Measures changes in membrane depolarization through fluorescence. |

| Leakage Assays (e.g., ATP, DNA/RNA) | Quantifies the release of intracellular contents due to membrane damage. | |

| Metabolic Enzymes | Enzyme Inhibition Assays (e.g., DHFR assay) | Determines the compound's ability to inhibit the activity of a specific essential enzyme. |

In Vitro Anticancer Activity and Apoptosis Induction Studies on Derivatives

The potential of novel compounds to act as anticancer agents is often investigated through in vitro studies on cancer cell lines.

Elucidation of Molecular Pathways Involved

Understanding the molecular pathways through which a compound exerts its anticancer effects is crucial for its development. A key mechanism of many anticancer drugs is the induction of apoptosis, or programmed cell death.

Apoptosis Induction: The ability of a derivative to induce apoptosis can be assessed by various methods, including flow cytometry analysis of cells stained with Annexin V and propidium (B1200493) iodide. This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Molecular Pathway Analysis: Once apoptosis induction is confirmed, the specific molecular pathways involved are investigated. This often involves studying the expression levels of key proteins involved in apoptosis, such as caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bcl-2, Bax), and tumor suppressor proteins like p53. Techniques such as Western blotting and quantitative PCR (qPCR) are commonly used for this purpose.

Interactive Table: Methodologies for Investigating Anticancer Activity

| Aspect of Activity | Method | Description |

| Cytotoxicity | MTT or SRB Assay | Measures the reduction in cell viability upon exposure to the compound. |

| Apoptosis Induction | Annexin V/PI Staining with Flow Cytometry | Differentiates and quantifies apoptotic and necrotic cells. |

| Molecular Pathway | Western Blotting / qPCR | Analyzes the expression levels of key proteins and genes involved in apoptosis and cell cycle regulation. |

Utility of this compound as a Scaffold in Prodrug Design and Bioconjugation Strategies

The chemical structure of this compound, containing both an amine group and a terminal alkyne, presents it as a versatile scaffold for medicinal chemistry applications.

Prodrug Design: The amine functionality can be modified to create prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. This approach can be used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or targeted delivery.

Bioconjugation: The terminal alkyne group is particularly useful for bioconjugation via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the attachment of the scaffold to other molecules, such as targeting ligands (e.g., antibodies, peptides), imaging agents, or drug carriers. This strategy is widely used to create targeted drug delivery systems and diagnostic tools.

Applications of Methyl Pent 4 Yn 2 Yl Amine in Advanced Organic Synthesis and Materials Science

Methyl(pent-4-yn-2-yl)amine as a Versatile Building Block in Complex Molecule Synthesis

Despite the lack of direct evidence, the inherent structural features of this compound make it a theoretically plausible candidate for complex molecule synthesis.

Precursor in Natural Product Synthesis

There is currently no published research detailing the use of this compound as a direct precursor in the total synthesis of any known natural product. The investigation of analogous structures in natural product synthesis is more common.

Scaffold for Heterocyclic Compound Synthesis

Similarly, while the amine and alkyne functionalities are frequently employed in the synthesis of a wide array of nitrogen-containing heterocycles, no specific literature could be found that utilizes this compound as the starting scaffold for such compounds.

Incorporation of this compound into Polymer Architectures for Material Property Enhancement

The terminal alkyne group in this compound makes it a potential monomer for polymerization reactions, particularly through alkyne-azide cycloadditions (click chemistry) to form polytriazoles. Such polymers could theoretically possess interesting material properties. However, there is no available data or research to support the incorporation of this specific amine into polymer backbones for the enhancement of material properties.

Role in the Development of Specialty Chemicals with Unique Properties

The development of specialty chemicals often relies on the unique properties imparted by specific functional groups within a molecule. While the combination of chirality, an amine, and an alkyne in this compound could hypothetically lead to specialty chemicals with applications in areas such as catalysis or as chiral resolving agents, there is no documented research to substantiate this.

Future Research Directions and Unexplored Avenues for Methyl Pent 4 Yn 2 Yl Amine

Development of Green Chemistry Approaches for Sustainable Synthesis

The future synthesis of Methyl(pent-4-yn-2-yl)amine and its derivatives should prioritize environmentally benign methodologies. rsc.org Traditional methods for amine synthesis often involve harsh reagents and generate significant waste. rsc.org Green chemistry approaches offer pathways to mitigate these environmental concerns. A key area of exploration would be the development of catalytic routes that are both atom-economical and energy-efficient.